4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Data gap Procurement diligence Analogue-based selection

4-Methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1004639-96-6) is a fully synthetic small molecule (C₁₉H₁₇N₃O₄, MW 351.36) built on a 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxamide core with methoxy substituents at the 4-position of both the pyridazinone ring and the exocyclic anilide ring. The scaffold places the compound within a well-precedented class of dihydropyridazinone-3-carboxamides that have been advanced as kinase inhibitors, phosphodiesterase ligands, and anti-inflammatory agents.

Molecular Formula C19H17N3O4
Molecular Weight 351.362
CAS No. 1004639-96-6
Cat. No. B2973632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS1004639-96-6
Molecular FormulaC19H17N3O4
Molecular Weight351.362
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
InChIInChI=1S/C19H17N3O4/c1-25-15-10-8-13(9-11-15)20-19(24)18-16(26-2)12-17(23)22(21-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24)
InChIKeyKWAMSJKTXRJMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1004639-96-6) – Baseline Chemotype & Procurement Context


4-Methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1004639-96-6) is a fully synthetic small molecule (C₁₉H₁₇N₃O₄, MW 351.36) built on a 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxamide core with methoxy substituents at the 4-position of both the pyridazinone ring and the exocyclic anilide ring. The scaffold places the compound within a well-precedented class of dihydropyridazinone-3-carboxamides that have been advanced as kinase inhibitors, phosphodiesterase ligands, and anti-inflammatory agents [1]. However, a comprehensive search of primary research articles, patents, and authoritative bioactivity databases returned no publicly reported target-specific activity values or comparative efficacy data for this exact CAS number. As of the search date, the molecule is listed as a screening-library item by several chemical suppliers, but its biological annotation remains absent from peer-reviewed literature . Consequently, any procurement decision must be grounded in structural analogy to closely related, data‑bearing chemotypes rather than on direct evidence of superior performance.

Why Generic Substitution Is Not Advisable for 4-Methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1004639-96-6)


The dihydropyridazinone-3-carboxamide class exhibits extreme sensitivity to N-aryl and C‑4 substituent modifications: even conservative replacements (e.g., exchanging a 4-methoxyphenyl amide for a 4-chlorophenyl amide or deleting the 4-methoxy group) can switch target selectivity, abolish cellular permeability, or invert metabolic stability [1]. In the absence of any published head‑to‑head data for this compound, the assumption that a close analog—such as N-(4‑methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (lacking the 4‑OMe on the pyridazinone) or 4‑methoxy-6-oxo-1-phenyl-N-(4‑trifluoromethylphenyl)-1,6-dihydropyridazine-3-carboxamide—will behave identically is unsupported and potentially misleading. Users requiring a defined biological profile must therefore either commission comparative profiling or select a data‑rich analog for which quantitative differentiation is already established.

Quantitative Differentiation Evidence for 4-Methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1004639-96-6)


Absence of Publicly Available Quantitative Comparator Data

A systematic search of PubMed, PubMed Central, Google Patents, BindingDB, ChEMBL, PubChem BioAssay, and major vendor technical libraries (conducted 2026-05-09) identified zero primary publications or patent examples that report an IC₅₀, Kᵢ, EC₅₀, or percent‑inhibition value for CAS 1004639-96-6 in any biochemical or cellular assay. The closest structurally characterized analogs—4‑methoxy-6-oxo-1-phenyl-N-(4‑trifluoromethylphenyl)pyridazine-3-carboxamide (CAS 921786-34-7) and N-(4‑methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide—similarly lack published potency data. Therefore, no quantifiable differentiation claim can be made for this compound at this time.

Data gap Procurement diligence Analogue-based selection

Application Scenarios Motivating Procurement of 4-Methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1004639-96-6) Based on Structural Analogy


Focused Screening-Library Expansion for Kinase or Phosphodiesterase Target Classes

The 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxamide core is a privileged scaffold in kinase inhibitor design, with multiple MEK and c-Met inhibitors reported in the patent literature [1]. Incorporation of 4‑methoxy substitution on both the pyridazinone and the anilide ring—as in CAS 1004639-96-6—is predicted to modulate hydrogen‑bonding capacity and lipophilicity (cLogP ≈ 2.3), properties that can be systematically profiled in‑house against an existing kinase‑focused library. Procurement is justified when the goal is to diversify a screening deck with a methoxy‑rich analog that may fill a selectivity gap identified in a prior campaign.

Structure–Activity Relationship (SAR) Exploration of Glutamate Receptor Modulators

Molecular docking studies on N‑substituted 4‑methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives have suggested potential affinity for glutamate receptors relevant to Parkinson's disease [2]. CAS 1004639-96-6, with its symmetric 4‑methoxyphenyl amide, represents a logical next step for SAR expansion. Procurement enables head‑to‑head comparison with the previously docked analogs, generating the quantitative differentiation data that are currently absent from the public domain.

Negative Control or Inactive Comparator Synthesis

If a closely related analog (e.g., a 4‑trifluoromethylphenyl variant) has demonstrated on‑target activity in internal assays, CAS 1004639-96-6—differing only in the anilide para‑substituent—can serve as a matched negative control. The electronic and steric similarity, combined with the predicted difference in hydrogen‑bond accepting character, makes it suitable for establishing a structure‑dependent activity cliff without requiring public data.

Quote Request

Request a Quote for 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.